molecular formula C16H18N2O3S2 B5158551 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine

1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B5158551
M. Wt: 350.5 g/mol
InChI Key: XOBSMXRAMDEQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been found to be particularly effective in targeting B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that regulate B-cell proliferation and survival. By inhibiting BTK, 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine prevents the activation of downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to have potent anti-tumor activity in preclinical models of CLL and NHL. It has also been found to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. In addition, 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is its potent anti-tumor activity in preclinical models of CLL and NHL. It has also been found to be effective in combination with other drugs, which could potentially increase its efficacy in the treatment of B-cell malignancies. However, one limitation of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine. One potential direction is the testing of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in clinical trials for the treatment of CLL and NHL. Another direction is the investigation of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in combination with other drugs, such as venetoclax and rituximab. Additionally, the development of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine analogs with improved pharmacokinetic properties and potency could also be explored. Finally, the investigation of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in other types of cancer, such as solid tumors, could also be an interesting avenue of research.

Synthesis Methods

The synthesis of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine involves several steps, including the reaction of 5-methyl-3-thiophene carboxylic acid with thionyl chloride to form 5-methyl-3-thienyl chloride. This compound is then reacted with piperazine to form 1-(5-methyl-3-thienyl)piperazine. The final step involves the reaction of 1-(5-methyl-3-thienyl)piperazine with phenylsulfonyl chloride to form 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine.

Scientific Research Applications

1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, it has been found to be highly effective in inhibiting the growth and survival of CLL and NHL cells. It has also been shown to be effective in combination with other drugs, such as venetoclax and rituximab.

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-13-11-14(12-22-13)16(19)17-7-9-18(10-8-17)23(20,21)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBSMXRAMDEQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylthiophen-3-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.